N-benzyl-1-(3-bromophenyl)methanamine

α-Glucosidase Inhibition Benzylamine Derivatives Structure-Activity Relationship

Meta-bromo scaffold misidentification disrupts α-glucosidase inhibitor SAR studies. N-Benzyl-1-(3-bromophenyl)methanamine (CAS 70251-03-5) resolves this with: • Intermediate potency (IC50 65.5 µM) vs. 4-bromo (28.0 µM) & 2-bromo (133.5 µM) congeners • N-Benzyl latent protecting group for selective N-functionalization pre/post cross-coupling • Refractive index (n20D 1.61) distinguishes from 4-Br isomer (1.604) • ~3.9°C bp gap enables fractional distillation separation from 2-Br contaminant.

Molecular Formula C14H14BrN
Molecular Weight 276.17 g/mol
CAS No. 70251-03-5
Cat. No. B1597074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(3-bromophenyl)methanamine
CAS70251-03-5
Molecular FormulaC14H14BrN
Molecular Weight276.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Br
InChIInChI=1S/C14H14BrN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2
InChIKeyPVXFHGJZYYWYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1-(3-bromophenyl)methanamine: Core Properties & Procurement


N-Benzyl-1-(3-bromophenyl)methanamine is a secondary amine characterized by a benzyl group and a 3-bromobenzyl group attached to a central nitrogen atom. With a molecular formula of C14H14BrN and a molecular weight of 276.17 g/mol, this compound functions primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The meta-bromine substitution pattern on one aromatic ring distinguishes it from its ortho- and para-regioisomers, influencing both its physicochemical properties and its reactivity profile in cross-coupling and other synthetic transformations .

N-Benzyl-1-(3-bromophenyl)methanamine: Substitution Limitations vs. Isomers & Analogs


Substituting N-benzyl-1-(3-bromophenyl)methanamine with its 2-bromo or 4-bromo regioisomers, or with simpler analogs lacking the N-benzyl group, introduces critical differences in reactivity, biological target engagement, and synthetic utility. The position of the bromine atom on the aromatic ring dictates the electronic environment and steric accessibility for transition-metal-catalyzed cross-coupling reactions [1]. Furthermore, in biological contexts, the meta-bromine substitution pattern has been shown to yield distinct inhibitory potency compared to ortho- or para-substituted analogues, as demonstrated in α-glucosidase inhibition assays where 3-bromobenzyl derivatives exhibit intermediate potency (IC50 = 65.5 µM) between the more potent 4-bromobenzyl (IC50 = 28.0 µM) and the less active 2-bromobenzyl (IC50 = 133.5 µM) congeners [2]. The presence of the N-benzyl group additionally provides a synthetic handle absent in primary 3-bromobenzylamine, enabling selective N-functionalization prior to or following cross-coupling at the aryl bromide site.

N-Benzyl-1-(3-bromophenyl)methanamine: Quantitative Differentiation Evidence


Meta-Bromo Substitution: Intermediate α-Glucosidase Inhibition

In a series of benzyl-substituted α-glucosidase inhibitors, the 3-bromobenzyl congener (compound 6i) demonstrated an IC50 of 65.5 ± 2.0 µM. This represents a 2.3-fold decrease in potency compared to the 4-bromobenzyl analogue (compound 6j, IC50 = 28.0 ± 0.6 µM) but a 2.0-fold increase in potency relative to the 2-bromobenzyl analogue (compound 6h, IC50 = 133.5 ± 1.3 µM) [1]. All three bromine positional isomers were more potent than the unsubstituted benzyl counterpart (compound 6a, IC50 = 153.7 ± 0.9 µM) and significantly more active than the positive control acarbose (IC50 = 750.0 ± 5.0 µM). The meta-bromine substitution thus provides a distinct potency profile that may be preferred for applications requiring balanced activity and selectivity.

α-Glucosidase Inhibition Benzylamine Derivatives Structure-Activity Relationship

Refractive Index Differentiation of 3-Br and 4-Br Isomers

The 3-bromo regioisomer (CAS 70251-03-5) exhibits a predicted refractive index of 1.61, compared to 1.604 for the 4-bromo regioisomer (CAS 55096-89-4) . While both isomers share identical predicted density (1.328 g/cm³) and boiling point (~358.3°C at 760 mmHg), the refractive index difference of 0.006 provides a measurable physicochemical parameter for identity confirmation and quality control. The predicted melting point of the 3-bromo isomer (109.74°C) also differs from the 4-bromo analogue, for which melting point data is not available, suggesting differential solid-state properties that may impact formulation and purification protocols .

Physicochemical Properties Regioisomer Differentiation Quality Control

Boiling Point Separation of 3-Br and 2-Br Regioisomers

The 3-bromo regioisomer (CAS 70251-03-5) has a predicted boiling point of 358.3°C at 760 mmHg , whereas the 2-bromo regioisomer (CAS 65185-56-0) has a predicted boiling point of 354.4 ± 22.0°C . The nominal boiling point difference of approximately 3.9°C, while modest, may be exploited for fractional distillation under reduced pressure to separate mixtures of these regioisomers. The 2-bromo isomer also lacks reported density data, complicating its characterization relative to the well-documented 3-bromo isomer.

Separation Science Regioisomer Purification Boiling Point Differentiation

N-Benzyl Orthogonal Protection vs. Primary 3-Bromobenzylamine

N-Benzyl-1-(3-bromophenyl)methanamine (C14H14BrN, MW 276.17) contains both an aryl bromide and a secondary benzylamine, enabling sequential orthogonal functionalization. The N-benzyl group can be cleaved via hydrogenolysis (Pd/C, H2) to reveal the primary amine after cross-coupling at the aryl bromide, a strategy not accessible with 3-bromobenzylamine (C7H8BrN, MW 186.05) which lacks a protecting group on nitrogen [1]. This dual functionality is exploited in the synthesis of complex molecules such as 1-Benzyl-1-(3-bromobenzyl)-3-isopropylurea (CAS 1283596-06-4), a downstream product accessible directly from the target compound [1]. The increased molecular complexity (14 heavy atoms vs. 8 in 3-bromobenzylamine) provides greater scaffold diversity for library synthesis.

Synthetic Intermediate Orthogonal Reactivity Building Block Comparison

N-Benzyl-1-(3-bromophenyl)methanamine: Key Application Scenarios


Intermediate-Potency α-Glucosidase Inhibitor Development

Researchers optimizing α-glucosidase inhibitors for metabolic disease can select N-benzyl-1-(3-bromophenyl)methanamine as a scaffold precursor when the target profile requires potency intermediate between the 4-bromo lead (IC50 = 28.0 µM) and the 2-bromo congener (IC50 = 133.5 µM). The meta-bromine substitution yields an IC50 of 65.5 µM in this chemotype, providing a starting point for further optimization without the risk of over-inhibition associated with the para-isomer [1].

Multi-Step Synthesis with Orthogonal N-Benzyl Protection

This compound is suited for synthetic routes where the secondary amine must remain protected during palladium-catalyzed cross-coupling at the 3-bromoaryl position. The N-benzyl group serves as a latent protecting group that can be removed by hydrogenolysis after coupling is complete, enabling the synthesis of complex bis-aryl amine products as demonstrated by the downstream production of 1-Benzyl-1-(3-bromobenzyl)-3-isopropylurea (CAS 1283596-06-4) [2].

QC Differentiation of Regioisomers by Refractive Index

Analytical laboratories and procurement facilities can leverage the distinct predicted refractive index (n20D = 1.61) and melting point (109.74°C) of the 3-bromo isomer to confirm identity upon receipt, distinguishing it from the 4-bromo isomer (n20D = 1.604) that shares identical density and boiling point. This rapid optical test mitigates the risk of isomeric misidentification in inventory management .

Fractional Distillation for Regioisomer Purification

When mixtures of 2-bromo (b.p. 354.4°C) and 3-bromo (b.p. 358.3°C) regioisomers are obtained from non-selective synthetic routes, the ~3.9°C boiling point difference can be exploited for fractional distillation under reduced pressure to isolate the target 3-bromo compound without resorting to preparative chromatography .

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